1,4-Piperazinediethanamine, alpha,alpha'-dimethyl-
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Overview
Description
1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- is a chemical compound with the molecular formula C10H24N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 2-chloro-N,N-dimethylethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Piperazinediethanol, alpha,alpha’-dimethyl-: Similar structure but with hydroxyl groups instead of amine groups.
N,N-Dimethylpiperazine: Lacks the ethanamine side chains.
Piperazine: The parent compound without any alkylation.
Uniqueness
1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
46350-29-2 |
---|---|
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[4-(2-aminopropyl)piperazin-1-yl]propan-2-amine |
InChI |
InChI=1S/C10H24N4/c1-9(11)7-13-3-5-14(6-4-13)8-10(2)12/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
IMGCATGOHBXHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CC(C)N)N |
Origin of Product |
United States |
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